

# A Comparative Guide to CRAC Channel Inhibitors: GSK-7975A vs. YM-58483

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | CRAC channel inhibitor-1 |           |
| Cat. No.:            | B1664857                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel: GSK-7975A and YM-58483 (also known as BTP2). A thorough understanding of their respective potencies and selectivity profiles is critical for the accurate interpretation of experimental data and for guiding the development of novel therapeutics targeting store-operated calcium entry (SOCE).

#### Introduction to CRAC Channels and Their Inhibition

Calcium release-activated calcium (CRAC) channels are key mediators of store-operated calcium entry (SOCE), a fundamental Ca2+ signaling process in numerous cell types, particularly those of the immune system. This pathway is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule (STIM) proteins. Upon activation, STIM proteins translocate to the plasma membrane and activate the Orai channel subunits, forming the pore of the CRAC channel and allowing for the influx of extracellular Ca2+. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory conditions, making these channels attractive therapeutic targets.

# Quantitative Comparison of Inhibitor Potency and Selectivity







The following table summarizes the inhibitory potency (IC50) of GSK-7975A and YM-58483 against CRAC channels and other potential off-target ion channels. It is important to note that IC50 values can vary depending on the cell type, Orai isoform composition, and the experimental methodology employed.



| Inhibitor                           | Target                                  | IC50                               | Cell Type             | Assay              | Reference |
|-------------------------------------|-----------------------------------------|------------------------------------|-----------------------|--------------------|-----------|
| GSK-7975A                           | Orai1 Current                           | ~4 μM                              | HEK293 cells          | Electrophysio logy | [1][2]    |
| Orai3 Current                       | ~4 μM                                   | HEK293 cells                       | Electrophysio<br>logy | [2]                |           |
| Endogenous<br>CRAC<br>Current       | 0.8 ± 0.1 μM                            | RBL cells                          | Calcium<br>Imaging    | [3]                |           |
| SOCE                                | 638 nM                                  | HEK293 cells                       | Calcium<br>Imaging    | [4]                |           |
| L-type Ca2+<br>channels<br>(CaV1.2) | 8 μΜ                                    | HEK293 cells                       | Electrophysio<br>logy | [4]                |           |
| TRPV6 channels                      | Complete<br>block at 10<br>μΜ           | HEK293 cells                       | Electrophysio<br>logy | [3]                |           |
| YM-58483<br>(BTP2)                  | Thapsigargin-<br>induced Ca2+<br>influx | 100 nM                             | Jurkat T cells        | Calcium<br>Imaging | [5]       |
| Histamine<br>Release                | 460 nM                                  | RBL-2H3<br>cells                   | Functional<br>Assay   | [6]                |           |
| Leukotriene<br>Production           | 310 nM                                  | RBL-2H3<br>cells                   | Functional<br>Assay   | [6]                |           |
| IL-5<br>Production                  | 125 nM                                  | Human<br>peripheral<br>blood cells | Functional<br>Assay   | [6]                |           |
| IL-13<br>Production                 | 148 nM                                  | Human<br>peripheral<br>blood cells | Functional<br>Assay   | [6]                |           |
| Voltage-<br>operated                | >3 μM (30-<br>fold less                 | Not specified                      | Not specified         | [5]                | •         |



| Ca2+<br>channels  | potent than<br>on SOC<br>channels)         |               |               |     |
|-------------------|--------------------------------------------|---------------|---------------|-----|
| TRPC3 channels    | Similar potency to CRAC channel inhibition | Not specified | Not specified | [7] |
| TRPC5<br>channels | Similar potency to CRAC channel inhibition | Not specified | Not specified | [7] |

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).



Click to download full resolution via product page

CRAC Channel Activation and Inhibition.







Click to download full resolution via product page

Experimental Workflows for Inhibitor Characterization.

# Detailed Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This method provides a direct measurement of the current flowing through CRAC channels.

- Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
- Solutions:



- Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., 20 mM BAPTA) to passively deplete intracellular Ca2+ stores upon achieving the whole-cell configuration.
- External (Bath) Solution: A physiological saline solution. For ICRAC measurement, this is
  often switched to a solution containing a high concentration of Ca2+ (e.g., 20 mM) as the
  primary charge carrier.

#### Recording:

- Obtain a giga-ohm seal on a single cell using a glass micropipette.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential that minimizes other channel activity (e.g., 0 mV) and apply voltage ramps or steps (e.g., -100 to +100 mV) to elicit and measure the inwardly rectifying ICRAC.
- Once a stable baseline ICRAC is established, perfuse the bath with the inhibitorcontaining solution and record the change in current.

## Calcium Imaging for Store-Operated Calcium Entry (SOCE) Measurement

This technique measures changes in intracellular Ca2+ concentration in a population of cells.

- Cell Preparation: Plate cells on glass-bottom dishes.
- Dye Loading: Incubate cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
- Measurement:
  - Initially, perfuse the cells with a Ca2+-free physiological buffer.
  - Induce ER Ca2+ store depletion by applying an agent such as thapsigargin (a SERCA pump inhibitor).



- Apply the CRAC channel inhibitor to the Ca2+-free medium.
- Reintroduce a buffer containing a physiological concentration of Ca2+ and measure the subsequent increase in fluorescence. The difference in the fluorescence signal in the presence and absence of the inhibitor reflects its effect on SOCE.

### **Selectivity and Off-Target Considerations**

GSK-7975A is generally considered a selective CRAC channel inhibitor.[8] However, studies have shown that it can also inhibit TRPV6 channels and, to a lesser extent, L-type voltagegated Ca2+ channels (CaV1.2).[3][4] The inhibition of TRPV6 is noteworthy as it is also a highly Ca2+-selective channel.

YM-58483 is a potent CRAC channel inhibitor but has been documented to inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a potency similar to its action on CRAC channels.[7] This is a critical consideration in cell types where TRPC channels are expressed and contribute to Ca2+ influx.

#### **Summary and Recommendations**

Both GSK-7975A and YM-58483 are valuable tools for investigating the role of CRAC channels in cellular physiology and disease.

- GSK-7975A offers good selectivity for CRAC channels with known, albeit less potent, offtarget effects on TRPV6 and CaV1.2. Its efficacy in various cell types makes it a robust choice for studying CRAC channel function.
- YM-58483 is a highly potent inhibitor of CRAC channels. However, its significant activity
  against TRPC3 and TRPC5 channels necessitates careful experimental design and the use
  of appropriate controls, especially in systems where these channels are functionally relevant.

For experiments aiming to specifically dissect the role of CRAC channels, it is advisable to:

- Use the lowest effective concentration of the inhibitor.
- Employ multiple, structurally distinct CRAC channel inhibitors to confirm findings.



 Utilize genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of Orai or STIM proteins) to complement pharmacological studies and validate the on-target effects of the inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-by-side comparison of published small molecule inhibitors against thapsigargininduced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to CRAC Channel Inhibitors: GSK-7975A vs. YM-58483]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664857#crac-channel-inhibitor-1-compared-to-gsk-7975a-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com